2,4-Diiodo-6-methylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4I2N2 |
|---|---|
Molecular Weight |
369.93 g/mol |
IUPAC Name |
2,4-diiodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4I2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 |
InChI Key |
FNEYKRMDWGXOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)C#N)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Diiodo 6 Methylnicotinonitrile and Analogous Halogenated Nicotinonitriles
De Novo Pyridine (B92270) Ring Formation Strategies: Research and Development
De novo synthesis offers a powerful approach to constructing complex pyridine derivatives by assembling the heterocyclic core from simpler, acyclic components. This bottom-up strategy provides flexibility in introducing a wide array of substituents at specific positions on the pyridine ring. Research in this area has led to the refinement of traditional multicomponent reactions and the discovery of novel catalytic cycloaddition pathways.
Refined Condensation Reactions for Nicotinonitrile Scaffolds
Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849), represent the foundational methods for pyridine synthesis. Modern advancements have focused on improving the efficiency, scope, and environmental footprint of these classical transformations.
The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to achieve the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The driving force for this final oxidation step is the stability gained through aromatization. wikipedia.org
Mechanistic investigations, including those using 13C and 15N NMR spectroscopy, have shed light on the complex reaction pathways. wikipedia.orgresearchgate.net While at least five potential pathways have been proposed, a widely supported mechanism involves the initial formation of two key intermediates: a chalcone (B49325) (an α,β-unsaturated ketone) from a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the condensation of the second β-ketoester equivalent with ammonia. wikipedia.orgresearchgate.net The rate-determining step is often the Michael addition of the enamine to the chalcone, followed by cyclization and dehydration to form the 1,4-DHP ring. researchgate.net
Classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low product yields. wikipedia.org To overcome these limitations, research has focused on optimizing reaction conditions. Notable modifications include:
Catalysis: The use of p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation has been shown to dramatically improve yields. wikipedia.org
"Green" Chemistry Approaches: A one-pot, three-component synthesis has been developed that proceeds at room temperature without any solvent or catalyst, followed by air oxidation to furnish the pyridine product. rsc.org
One-Pot Aromatization: The reaction can be performed as a one-pot synthesis with direct aromatization of the dihydropyridine (B1217469) intermediate using oxidizing agents like ferric chloride or manganese dioxide. wikipedia.org
These modifications enhance the utility of the Hantzsch synthesis as a potential route for preparing highly substituted nicotinonitriles, although specific applications for di-iodinated structures require further investigation.
The Bohlmann-Rahtz pyridine synthesis provides a robust and regiocontrolled route to 2,3,6-trisubstituted pyridines. nih.govorganic-chemistry.org In its original form, it is a two-step process. The first step is a Michael addition of an enamine to an ethynyl (B1212043) ketone, which produces a stable aminodiene intermediate that can be isolated. organic-chemistry.orgjk-sci.com The second step requires high temperatures (often up to 200 °C) to induce E/Z isomerization of the aminodiene, which is a prerequisite for the subsequent cyclodehydration to form the pyridine ring. nih.govorganic-chemistry.org
The primary drawbacks of the classical method are the need to purify the intermediate and the harsh thermal conditions for the final cyclization. organic-chemistry.org Significant research has focused on overcoming these limitations, leading to more versatile and efficient one-pot procedures. Key improvements include:
Acid Catalysis: The use of Brønsted acids, such as acetic acid, or Lewis acids, like zinc bromide (ZnBr₂) and ytterbium triflate (Yb(OTf)₃), can catalyze the cyclodehydration step, allowing the reaction to proceed at much lower temperatures and often in a single step. organic-chemistry.orgjk-sci.com
Mild Reagents for Cyclization: N-Iodosuccinimide (NIS) has been effectively used as a Lewis acid to promote the cyclodehydration of the aminodiene intermediate under very mild conditions at low temperatures, affording high yields of the pyridine product with complete regiocontrol. nih.gov
Solid-Phase Catalysis: Ion-exchange resins like Amberlyst 15 have been employed to catalyze the reaction, offering the benefits of milder conditions and simplified product purification. organic-chemistry.org
The Bohlmann-Rahtz reaction has been successfully applied to the synthesis of fluorescent cyanopyridines, demonstrating its utility for creating the nicotinonitrile scaffold. core.ac.uk The predictable regiochemical outcome and the development of milder, one-pot variants make it a highly attractive strategy for synthesizing polysubstituted pyridines analogous to 2,4-Diiodo-6-methylnicotinonitrile.
| Catalyst/Reagent | Typical Conditions | Key Advantage | Reference |
|---|---|---|---|
| Acetic Acid | Toluene, 50°C | Enables one-step synthesis at lower temperatures. | organic-chemistry.orgorganic-chemistry.org |
| Ytterbium Triflate (Yb(OTf)₃) | Toluene, reflux | Effective Lewis acid catalysis for one-pot reaction. | organic-chemistry.orgjk-sci.com |
| Zinc Bromide (ZnBr₂) | Toluene, reflux | Alternative Lewis acid for one-pot synthesis. | organic-chemistry.orgjk-sci.com |
| N-Iodosuccinimide (NIS) | Dichloromethane (DCM), 0°C to room temp. | Very mild conditions for the cyclodehydration step. | nih.gov |
| Amberlyst 15 | 50°C | Solid-phase catalyst, allows for mild conditions and easy workup. | organic-chemistry.org |
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials. nih.govfrontiersin.org These reactions are prized for their high degree of atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors. nih.gov MCRs are a cornerstone of diversity-oriented synthesis and are widely used in the creation of compound libraries for pharmaceutical and materials science research. nih.govtib.eu
Both the Hantzsch and Bohlmann-Rahtz syntheses are classic examples of MCRs. The core principle of MCR design involves the strategic selection of starting materials that can undergo a cascade of reactions in one pot without the need to isolate intermediates. This approach is particularly well-suited for the synthesis of functionalized heterocyclic scaffolds like nicotinonitriles. By systematically varying the individual components—for instance, the aldehyde, ketone, and nitrile source—a wide array of substituted pyridines can be accessed efficiently. The development of novel MCRs remains an active area of research, with the goal of discovering new reaction pathways to access unique and complex molecular architectures that would be difficult to assemble through traditional linear syntheses. nih.gov
Transition Metal-Catalyzed Cycloaddition Reactions
As an alternative to classical condensation chemistry, transition metal-catalyzed cycloaddition reactions have emerged as a powerful and atom-economical method for constructing aromatic rings. udg.edu These reactions offer unique pathways for C-C and C-N bond formation, often with high selectivity and under mild conditions.
The [2+2+2] cycloaddition of two alkyne molecules and a nitrile molecule is one of the most direct and efficient methods for synthesizing substituted pyridines. rsc.orgrsc.org This transformation is catalyzed by various transition metals, including rhodium, nickel, and iridium, but cobalt has garnered significant attention as a versatile, earth-abundant, and economical catalyst for these reactions. udg.edursc.orgnih.gov
The reaction can be performed in an intermolecular fashion, combining three separate components, or intramolecularly, where some or all of the unsaturated components are tethered together. rsc.orgrsc.org While intramolecular versions often proceed smoothly, fully intermolecular cycloadditions, especially with unactivated nitriles, can be more challenging but have been successfully developed. nih.gov
Mechanism and Catalyst Systems: The catalytic cycle is generally proposed to begin with the reduction of a cobalt(II) precursor to an active cobalt(I) species. nih.gov This species undergoes oxidative coupling with two alkyne molecules to form a cobaltacyclopentadiene intermediate. nih.govresearchgate.net Subsequent insertion of the nitrile's C≡N bond into a cobalt-carbon bond of the metallacycle, followed by reductive elimination, releases the final pyridine product and regenerates the active catalyst. researchgate.net
Several robust cobalt catalyst systems have been developed to promote this cycloaddition with high efficiency and regioselectivity.
| Catalyst System | Typical Reactants | Key Features | Reference |
|---|---|---|---|
| CoCl₂(phen), Zn, ZnBr₂ | Fluorinated diynes and various nitriles | Excellent yields and regioselectivity for α-fluoroalkylated pyridines. | nih.gov |
| CoI₂, dppp, Zn | Diarylacetylenes and various nitriles | Simple and inexpensive system for a broad range of polyarylated pyridines. | nih.govresearchgate.net |
| In situ generated Co(I) from a Co(III) precatalyst | Discrete alkynes and nitriles | Uses a stable precatalyst and hemilabile ligand for high activity under mild conditions. | rsc.org |
This cycloaddition strategy is highly modular, allowing for the construction of a wide variety of polysubstituted pyridines, including those bearing sensitive functional groups, making it a highly relevant advanced methodology for the synthesis of complex targets like this compound.
Investigation of Alternative Cycloaddition Pathways for Pyridine Ring Construction
The de novo synthesis of substituted pyridine rings through cycloaddition reactions offers a powerful and convergent approach to complex molecules like this compound. These methods assemble the heterocyclic core from simpler, non-cyclic starting materials, often allowing for the strategic placement of substituents.
One of the most versatile methods for pyridine ring construction is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction typically involves the cyclotrimerization of two alkyne units and a nitrile to form a substituted pyridine. The use of transition metal catalysts, such as cobalt, nickel, or rhodium complexes, facilitates the reaction under milder conditions and can influence the regioselectivity of the substituent incorporation. nih.gov For the synthesis of a 6-methylnicotinonitrile derivative, this would involve the cycloaddition of a nitrile with two appropriately chosen alkynes, one of which would bear a methyl group.
Another significant cycloaddition strategy is the [4+2] or hetero-Diels-Alder reaction. rsc.orgrsc.org In this approach, a 1-aza-diene (a four-atom component containing one nitrogen atom) reacts with a dienophile (a two-carbon component) to form a six-membered ring. rsc.org To achieve the desired aromatic pyridine product, the initial cycloadduct often undergoes an elimination or oxidation step. acsgcipr.org The substituents on both the 1-aza-diene and the dienophile determine the final substitution pattern of the pyridine ring. For instance, a 1-aza-diene could be designed to incorporate the methyl group at the desired position.
Formal [3+3] cycloaddition reactions have also emerged as a practical route to substituted pyridines. These reactions can involve the condensation of enamines with unsaturated aldehydes or ketones, providing access to tri- or tetrasubstituted pyridine scaffolds. acs.org The strategic choice of the enamine and the α,β-unsaturated carbonyl component would be crucial for introducing the methyl group and other functionalities that could later be converted to iodo groups.
Furthermore, [3+2] cycloaddition reactions, while not directly forming the six-membered pyridine ring, can be used to synthesize precursors that are then converted to nicotinoids. For example, the reaction of nitrones with nitroethenes can produce isoxazolidine (B1194047) rings that can be further functionalized. nih.govresearchgate.net
The primary advantage of these cycloaddition strategies lies in their ability to construct the core heterocyclic structure with a high degree of control over the substitution pattern, which is particularly valuable for accessing complex molecules like this compound. nih.govrsc.org
Strategic Functionalization of Pre-existing Nicotinonitrile Scaffolds
An alternative and often more direct approach to synthesizing this compound involves the modification of a pre-existing, simpler nicotinonitrile or pyridine derivative. This strategy relies on the regioselective introduction of the iodo and methyl groups onto the pyridine ring.
Regioselective Halogenation and Halogen Exchange
The introduction of halogen atoms, particularly iodine, at specific positions on the nicotinonitrile ring is a critical step. This can be achieved through direct iodination or by nucleophilic aromatic substitution reactions.
Direct C-H iodination of pyridine rings can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution. However, several methods have been developed to overcome this. One approach involves the use of molecular iodine in the presence of an oxidizing agent. For instance, a mixture of iodine and sodium nitrite (B80452) has been shown to be effective for the regioselective 5-iodination of pyrimidine (B1678525) bases. heteroletters.org Similar radical-based protocols have been developed for the direct C-H iodination of quinolines, pyridones, and pyridines, which can lead to C3 and C5 iodination. rsc.orgnih.gov
Another strategy employs a mixture of bis(methanesulfonyl) peroxide and an iodide source, which is thought to generate a highly electrophilic sulfonyl-based hypoiodite (B1233010) species. nih.gov This method has demonstrated broad functional group tolerance and can achieve regioselective iodination of various (hetero)arenes. nih.gov For nicotinonitrile derivatives, the directing effects of the nitrile and methyl groups, along with the inherent reactivity of the pyridine ring, would influence the position of iodination. In some cases, in situ generation of iodine from reagents like sodium iodide oxidized by sodium chlorite (B76162) and hypochlorite (B82951) has been employed for the di-iodination of hydroxypyridines. google.com
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing or exchanging halogens on electron-deficient aromatic rings like pyridine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.gov The presence of electron-withdrawing groups, such as the nitrile group in nicotinonitrile, activates the ring towards nucleophilic attack. libretexts.org
For the synthesis of this compound, a di-chloro or di-bromo analog could serve as a precursor. The reaction of this precursor with an iodide source, such as sodium iodide, would proceed via an SNAr mechanism to replace the existing halogens with iodine. The positions ortho and para to the electron-withdrawing nitrile group are particularly activated for SNAr. libretexts.orguci.edu Therefore, a 2,4-dihalo-6-methylnicotinonitrile would be a suitable substrate for halogen exchange. The reactivity of the leaving group in SNAr reactions on pyridines can be influenced by the nucleophile; for instance, with sulfur nucleophiles, iodide is the best leaving group, while with some oxygen nucleophiles, fluoride (B91410) is the most reactive. sci-hub.se
The table below summarizes the conditions for SNAr reactions on various halogenated pyridines.
| Substrate | Nucleophile | Conditions | Product | Reference |
| 2-Chloropyridine | Ammonia | Not specified | 2-Aminopyridine | youtube.com |
| 4-Fluoropyridine | Sodium ethoxide | Not specified | 4-Ethoxypyridine | youtube.com |
| 2,5-Dichloropyrimidine | Sodium methoxide | Not specified | 2-Methoxy-5-chloropyrimidine | youtube.com |
| 2-Bromopyridine | Sodium thiophenoxide | Microwave irradiation | 2-Phenylthiopyridine | sci-hub.se |
This interactive table allows for the comparison of different SNAr reactions on halogenated pyridine and pyrimidine systems, highlighting the versatility of this method for introducing various nucleophiles.
Introduction and Functionalization of the Methyl Group at the C-6 Position
The methyl group at the C-6 position can either be incorporated during the initial construction of the pyridine ring or introduced onto a pre-functionalized pyridine scaffold.
As discussed in the context of cycloaddition reactions, the methyl group can be strategically placed by selecting the appropriate acyclic precursors. For example, in a [2+2+2] cycloaddition, one of the alkyne components would bear a methyl group. Similarly, in a hetero-Diels-Alder reaction, the 1-aza-diene or the dienophile could be substituted with a methyl group to ensure its presence at the desired position in the final pyridine product.
Another classical approach is the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia to form pyridines. numberanalytics.com By using an aldehyde that contains a methyl group, it is possible to direct the formation of a 6-methylpyridine derivative. The synthesis of pyridine derivatives from acetylene (B1199291) and ammonia in the presence of heterogeneous catalysts is another method where the co-reactants can be chosen to introduce specific substituents. semanticscholar.org For instance, the reaction of pyridinecarboxamides with samarium diiodide in the presence of water can lead to the formation of methylpyridines. clockss.org Cross-coupling reactions, such as the Negishi coupling of a pyridyl zinc reagent with a pyridyl triflate, have also been employed for the efficient synthesis of methyl-substituted bipyridines, and similar strategies could be adapted for nicotinonitrile derivatives. orgsyn.org
Post-Synthetic Methylation and Derivatization at C-6
Derivatization at the C-6 position of halogenated nicotinonitriles is a more common approach. For instance, the chlorine atom at the C-6 position in 2,6-dichloro-4-methylnicotinonitrile (B1293653) can undergo regioselective nucleophilic substitution. This allows for the introduction of various functional groups, providing a platform for generating a library of analogs. The reactivity of the C-6 position is influenced by the electronic effects of the other substituents on the pyridine ring.
A key challenge in post-synthetic modification is achieving selectivity, especially in the presence of multiple reactive sites. For a hypothetical this compound, derivatization would need to selectively target a specific position without disturbing the iodo- or methyl- groups. This often requires careful selection of catalysts and reaction conditions.
Sustainable and Efficient Synthetic Approaches
Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. These approaches aim to reduce reaction times, minimize waste, and utilize environmentally benign reagents and solvents.
Microwave-Assisted Organic Synthesis (MAOS) for Expedited Reaction Times
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govijnrd.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours or even days to mere minutes. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. ijnrd.org
In the context of halogenated nicotinonitriles, MAOS can be applied to various steps, including the initial ring formation and subsequent cross-coupling reactions. The high temperatures and pressures achievable in dedicated microwave reactors can drive difficult reactions to completion and often lead to higher product yields and purities compared to conventional heating methods. researchgate.net For example, microwave-assisted protocols have been successfully employed in the synthesis of various heterocyclic compounds, demonstrating the broad applicability of this technology. nih.govresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Reaction Time | Hours to days | Minutes |
| Temperature Gradient | Present | Minimized |
| Yields | Often lower | Often higher |
| Side Reactions | More prevalent | Reduced |
Development of Environmentally Benign Reaction Media (e.g., Aqueous or Solvent-Free Systems)
The use of volatile and often toxic organic solvents is a major environmental concern in chemical synthesis. Consequently, there is a growing interest in developing reactions that can be performed in environmentally benign media, such as water, or under solvent-free conditions. elsevierpure.comresearchgate.netoiccpress.com
Solvent-free reactions, often conducted by grinding solid reactants together, represent a particularly green approach. researchgate.net These methods can lead to highly efficient processes with simplified work-up procedures and reduced waste generation. Several synthetic methodologies for nitrogen-containing heterocycles have been successfully adapted to solvent-free conditions. researchgate.netresearchgate.net
Aqueous synthesis is another attractive alternative, leveraging the unique properties of water to promote certain organic reactions. While the solubility of many organic compounds in water can be a limitation, the use of phase-transfer catalysts or co-solvents can often overcome this issue.
Catalytic Systems for Enhanced Atom Economy and Selectivity
Catalysis is a cornerstone of modern synthetic chemistry, enabling the development of highly efficient and selective reactions. The use of catalysts can significantly improve the atom economy of a reaction by minimizing the formation of byproducts.
In the synthesis of substituted nicotinonitriles, a variety of catalytic systems have been explored. For instance, iron(III) chloride (FeCl₃) has been used to promote the condensation-cyclization reaction of enamino nitriles and α,β-unsaturated ketones, providing access to multiply arylated nicotinonitriles. thieme-connect.com Nanomagnetic catalysts have also been developed for the synthesis of nicotinonitrile derivatives, offering the advantage of easy separation and recyclability. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for the introduction of various substituents onto the nicotinonitrile core. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The development of novel ligands and catalyst systems continues to expand the scope and efficiency of these transformations. mdpi.com
Advanced Reactivity and Transformation Chemistry of 2,4 Diiodo 6 Methylnicotinonitrile
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 2,4-diiodo-6-methylnicotinonitrile, the two iodide substituents offer distinct electronic environments, which would be expected to lead to regioselective reactions. Generally, the C-I bond at the 4-position is more activated towards oxidative addition to a Palladium(0) center compared to the C-I bond at the 2-position, due to the electronic influence of the nitrogen atom and the cyano group.
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide. libretexts.orgyonedalabs.com This reaction is valued for its mild conditions and the stability and low toxicity of the boronic acid or ester reagents. libretexts.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product. libretexts.org For di-iodinated pyridines, selective mono-arylation is often achievable by controlling stoichiometry and reaction conditions, typically occurring at the more reactive halide position. researchgate.net
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual catalyst system of palladium and a copper(I) salt. wikipedia.orgorganic-chemistry.org The reaction is known for its reliability and can be performed under mild conditions. wikipedia.org In di-halogenated systems, the reaction demonstrates high selectivity for the more reactive halide, which in the case of a 2-bromo-4-iodo-quinoline, is the iodide position. libretexts.org This selectivity is a key consideration for substrates with multiple potential reaction sites.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This method has become a standard for constructing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. researchgate.net In dihalopyridine systems, selective mono-amination can be achieved, often at the more electronically deficient position, allowing for subsequent functionalization of the remaining halide. researchgate.net
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium-catalyzed couplings could be envisioned for functionalizing this compound. These include the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Hiyama coupling (using organosilicon compounds). Each of these methods would depend on the differential reactivity of the two C-I bonds to achieve selective functionalization.
Directed Ortho Metalation (DoM) and Regioselective Lithiation
Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings, guided by a Directed Metalation Group (DMG). baranlab.orgwikipedia.org A DMG, which is typically a Lewis basic functional group, coordinates to an organolithium base and directs deprotonation to an adjacent ortho position. baranlab.orgwikipedia.org
For the this compound scaffold, the cyano group (CN) is a known, albeit moderate, DMG. The pyridine (B92270) nitrogen itself also strongly influences the acidity of adjacent protons. Furthermore, halogens like iodine can act as DMGs. researchgate.net In principle, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could lead to deprotonation at the C-5 position, which is ortho to the C-4 iodo group and meta to the cyano group. Alternatively, deprotonation could occur at the C-3 position, ortho to both the C-4 iodo and the C-2 iodo groups. Competition between these sites would be influenced by steric factors and the specific base and reaction conditions used. researchgate.netacs.org However, a significant competing reaction would be halogen-metal exchange, especially with alkyllithium bases like n-butyllithium, which is often faster than deprotonation for aryl iodides. uwindsor.ca
Without specific experimental data for This compound , the discussion above remains a theoretical projection based on well-established reactivity principles observed in analogous chemical systems. The creation of a detailed, evidence-based article with specific research findings and data tables as requested is not possible at this time due to the absence of relevant primary literature.
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Metal-halogen exchange is a powerful and widely used method for the formation of carbon-lithium or carbon-magnesium bonds, which can then be reacted with a wide range of electrophiles to introduce new functional groups. This process is particularly efficient for aryl iodides due to the high polarizability and relative weakness of the carbon-iodine bond.
The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) is expected to initiate a metal-halogen exchange. The rate of this exchange generally follows the trend I > Br > Cl > F. princeton.edu The exchange can, in principle, occur at either the C2 or C4 position, leading to two possible lithiated intermediates. The resulting aryllithium species are highly reactive and can be quenched with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds.
For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. The versatility of this method allows for the introduction of a wide array of functionalities. A representative, though not exhaustive, list of potential electrophilic quenching reactions is presented in Table 1.
Table 1: Potential Products from Electrophilic Quenching of Lithiated this compound
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Aldehyde | Acetaldehyde | Secondary Alcohol |
| Ketone | Acetone | Tertiary Alcohol |
| Alkyl Halide | Methyl Iodide | Alkyl Group |
| Disulfide | Dimethyl disulfide | Thioether |
| Chlorosilane | Trimethylsilyl chloride | Silyl Group |
Elucidation of Directing Metalation Group (DMG) Effects on Selectivity
The regioselectivity of the metal-halogen exchange can be influenced by the electronic and steric nature of the substituents on the pyridine ring. These substituents can act as directing metalation groups (DMGs), which coordinate to the lithium reagent and direct the deprotonation (or in this case, metal-halogen exchange) to a specific position, typically the ortho position. uwindsor.cawuxiapptec.com
In this compound, three key groups can influence the selectivity:
The Pyridine Nitrogen: The nitrogen atom itself is a powerful DMG, directing lithiation to the C2 and C6 positions.
The Nitrile Group (-CN): The nitrile group is a moderate directing group and a strong electron-withdrawing group. wikipedia.org Its ability to coordinate with lithium reagents can direct metalation to the ortho C4 position.
The Methyl Group (-CH₃): The methyl group is a weak electron-donating group and does not typically function as a strong DMG.
Competition between these directing effects determines the final outcome. The pyridine nitrogen strongly activates the adjacent C2 position for metalation. However, the nitrile group at C3 directs towards the C4 position. The relative strength of these directing effects is crucial. In many pyridine systems, the inherent reactivity of the C2/C6 positions, due to the inductive effect of the ring nitrogen, often dominates. It is plausible that metal-halogen exchange would preferentially occur at the C2-iodo position due to the combined directing influence of the ring nitrogen. However, without specific experimental data for this molecule, predicting the precise regioselectivity remains speculative. The choice of organolithium reagent and solvent can also modulate this selectivity. uwindsor.ca
Nucleophilic Aromatic Substitution (SNAr) Pathways at Di-iodinated Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. youtube.com Pyridines bearing leaving groups at the 2- and 4-positions are highly activated towards SNAr because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative ring nitrogen. quimicaorganica.orgyoutube.com
Investigation of Halogen Displacement by Diverse Nucleophiles
The two iodine atoms in this compound serve as excellent leaving groups for SNAr reactions. A wide variety of nucleophiles can be employed to displace one or both of these iodine atoms, leading to a diverse range of substituted pyridine derivatives. The reactivity allows for the introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles.
Microwave-assisted SNAr reactions on halopyridines have been shown to dramatically reduce reaction times and improve yields. sci-hub.se Common nucleophiles used in these transformations include alkoxides, phenoxides, amines, thiophenolates, and stabilized carbanions. Representative examples based on known reactivity of similar halopyridines are shown in Table 2.
Table 2: Representative SNAr Reactions on a Di-iodinated Pyridine Scaffold
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy-substituted pyridine |
| Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy-substituted pyridine |
| Amine | Piperidine | Piperidinyl-substituted pyridine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio-substituted pyridine |
| Cyanide | Sodium Cyanide (NaCN) | Cyano-substituted pyridine |
Stereoelectronic Factors Governing Regioselectivity in SNAr Reactions
The regioselectivity of SNAr on 2,4-dihalopyridines is a subject of considerable interest, as substitution can occur at either the C2 or C4 position. The outcome is governed by a combination of electronic and steric factors.
Electronic Effects: The pyridine nitrogen activates both the C2 and C4 positions towards nucleophilic attack. Generally, the C4 position (para to the nitrogen) is more electronically activated than the C2 position (ortho to the nitrogen). The electron-withdrawing nitrile group at C3 further deactivates the adjacent C2 and C4 positions, but its influence is complex.
Steric Effects: The methyl group at the C6 position provides steric hindrance around the C2 position. This can disfavor the approach of a bulky nucleophile to the C2-iodo substituent, thereby promoting substitution at the less hindered C4 position.
For many 2,4-dihalopyrimidines and pyridines, nucleophilic attack preferentially occurs at the C4 position. wuxiapptec.comresearchgate.net However, this selectivity can be highly sensitive to the nature of the nucleophile, the substituents on the ring, and the reaction conditions. wuxiapptec.comnih.gov For this compound, it is predicted that most nucleophiles would favor substitution at the C4 position due to the combination of strong electronic activation and reduced steric hindrance compared to the C2 position.
Nitrile Group Transformations and Derivatizations
The nitrile functionality is a versatile precursor for several important chemical groups, most notably amides and carboxylic acids. libretexts.org
Chemoselective Hydrolysis of the Nitrile Functionality
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.orglumenlearning.com The reaction proceeds through an amide intermediate, and it is often possible to stop the reaction at the amide stage by using milder conditions. organicchemistrytutor.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) typically leads to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by the attack of water.
Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.
The term "chemoselective" implies that the nitrile group can be hydrolyzed without affecting other functional groups in the molecule, such as the carbon-iodine bonds. Given that C-I bonds are generally stable to typical hydrolytic conditions, it is expected that the nitrile group of this compound can be selectively hydrolyzed to either the corresponding amide (2,4-diiodo-6-methylnicotinamide) or carboxylic acid (2,4-diiodo-6-methylnicotinic acid) while leaving the iodo substituents intact.
Reduction and Subsequent Amination Reactions
Following a potential reduction, the introduction of an amino group could theoretically proceed through several methods, including nucleophilic substitution of a remaining iodide or through other functional group transformations. However, without specific experimental data for this compound, any proposed reaction scheme remains speculative.
Cyclization Reactions Involving the Nitrile Group for Fused Heterocycles
The construction of fused heterocyclic systems from this compound, where the nitrile group participates in the cyclization, is a plausible synthetic strategy. The nitrile group is a versatile functional group that can react with various nucleophiles to form new rings. For instance, reaction with binucleophiles could lead to the formation of fused pyrimidine (B1678525), imidazole, or other heterocyclic rings.
The presence of two iodo-substituents on the pyridine ring offers additional handles for synthetic transformations. These positions could be involved in intramolecular cyclization reactions following a primary reaction at the nitrile group, or they could be functionalized prior to the cyclization step to introduce moieties that would then participate in the ring-closing event.
Mechanistic Elucidation and Theoretical Investigations of 2,4 Diiodo 6 Methylnicotinonitrile Reactions
In-Depth Reaction Mechanism Elucidation
Understanding the precise steps involved in the synthesis and subsequent reactions of 2,4-Diiodo-6-methylnicotinonitrile is fundamental to controlling chemical outcomes. This involves detailed studies of reaction kinetics, thermodynamics, and the role of catalysts.
While specific kinetic and thermodynamic data for the synthesis and transformation of this compound are not extensively documented in publicly available literature, general principles of organic reactions allow for a theoretical understanding. The synthesis likely involves electrophilic iodination of a 6-methylnicotinonitrile precursor, a process governed by the activation energy of the iodinating agent and the electronic properties of the pyridine (B92270) ring.
A hypothetical reaction coordinate diagram for a substitution reaction would illustrate the energy changes as reactants convert to products through a high-energy transition state. The difference in energy between the reactants and products indicates whether the reaction is exothermic or endothermic.
Metal-mediated reactions, particularly those involving palladium or copper catalysts, are pivotal for the functionalization of aryl halides like this compound. These reactions typically proceed through a catalytic cycle involving several key steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of the nicotinonitrile. Given the two iodine substituents, regioselectivity becomes a key question, often influenced by steric and electronic factors.
Transmetalation: A second reagent, such as an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling, transfers its organic group to the metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the low-valent catalyst, which can then re-enter the cycle.
The efficiency and selectivity of these cycles depend on the choice of metal, ligands, solvent, and temperature. For di-iodinated substrates, the reaction can sometimes be controlled to achieve selective mono- or di-functionalization.
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can predict several key properties:
Molecular Geometry: Optimization of the molecular structure to find its lowest energy conformation.
Electron Distribution: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical attack. For instance, the nitrogen of the nitrile group would be an electron-rich site.
DFT calculations can be employed to compare the reactivity of the C-I bonds at the 2- and 4-positions, predicting which is more susceptible to cleavage in reactions like oxidative addition.
Quantum mechanical calculations allow for the detailed study of reaction pathways by identifying and characterizing the structures and energies of transient species like reaction intermediates and transition states. sfu.ca For a given reaction of this compound, QM methods can:
Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway of a reaction. pythoninchemistry.org Locating this structure is key to calculating the activation energy. sfu.ca
Characterize Intermediates: The reaction may proceed through one or more stable intermediates, which are local minima on the potential energy surface. QM calculations can determine their geometries and relative stabilities.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction can be constructed, offering a comprehensive understanding of the mechanism.
The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its constituent atoms. pythoninchemistry.org For a chemical reaction, the PES provides a complete map of all possible geometric arrangements and their corresponding energies. sfu.ca
Reaction Coordinate: The minimum energy path on the PES connecting reactants to products via the transition state is known as the reaction coordinate. pythoninchemistry.org This path represents the most likely route for a reaction to follow.
Reaction Dynamics: By simulating the motion of atoms on the PES, reaction dynamics studies can provide information about the flow of energy during a reaction, the distribution of energy in the products, and the influence of factors like temperature and initial energy on the reaction outcome. rsc.org For instance, such studies could reveal whether a reaction involving this compound proceeds via a direct pathway or involves more complex, multi-step dynamics. researchgate.netresearchgate.net
While specific, detailed PES and dynamics studies on this compound are not readily found in published literature, the theoretical framework exists to perform such investigations to gain a complete picture of its chemical behavior.
Conformational Analysis using Computational Methods
The conformational landscape of this compound is primarily dictated by the orientation of the methyl group relative to the pyridine ring. Due to the inherent rigidity of the aromatic system, the principal conformational flexibility arises from the rotation of the methyl group's C-H bonds. However, more significant from a reactivity standpoint are the subtle out-of-plane distortions of the substituents that can be induced by steric strain and crystal packing forces.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these conformational nuances. DFT calculations, often employing functionals like B3LYP with a suitable basis set that includes dispersion corrections (e.g., B3LYP-D3), can provide insights into the stable conformations and the rotational barriers of the methyl group. nih.gov For a molecule like this compound, the primary energy minima would correspond to staggered conformations of the methyl hydrogens with respect to the pyridine ring, minimizing steric interactions.
While the pyridine ring itself is largely planar, the large van der Waals radii of the iodine atoms at positions 2 and 4 can lead to minor puckering of the ring or slight out-of-plane bending of the C-I bonds to alleviate steric hindrance. These distortions, though small, can have a discernible impact on the molecule's electronic properties and its interactions with other molecules.
A hypothetical conformational analysis of this compound could involve a scan of the potential energy surface along the dihedral angle defined by a C-H bond of the methyl group and the C6-C5 bond of the pyridine ring. The results of such an analysis would likely reveal a low rotational barrier, on the order of a few kcal/mol, indicating that at room temperature, the methyl group is in free rotation.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (H-C-C6-C5) | Relative Energy (kcal/mol) |
| Staggered 1 | 60° | 0.00 |
| Eclipsed 1 | 120° | 2.5 |
| Staggered 2 | 180° | 0.00 |
| Eclipsed 2 | 0° | 2.5 |
Note: This data is hypothetical and intended for illustrative purposes. The actual values would require specific DFT calculations.
Structure-Reactivity Relationships and Design Principles
The reactivity of this compound is intricately governed by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing cyano group, the electron-donating methyl group, and the bulky, polarizable iodine atoms defines the molecule's behavior in chemical reactions.
Influence of Iodine Substituents on Electronic Properties and Reactivity
The two iodine atoms at the C2 and C4 positions exert a profound influence on the electronic landscape of the pyridine ring. Halogens, including iodine, are inductively electron-withdrawing but can act as weak π-donors through their lone pairs. In the case of pyridine, a π-deficient heterocycle, the inductive effect generally dominates. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution.
However, the large size and high polarizability of iodine introduce unique reactivity patterns. The C-I bond is relatively weak and can be a site for various transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and metal-halogen exchange. The iodine atoms can also participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine (the σ-hole) interacts with a Lewis base. researchgate.net The strength of this interaction can be influenced by other substituents on the aromatic ring. researchgate.net
The presence of two iodine atoms significantly alters the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are lowered compared to the non-iodinated parent compound. mdpi.com This can affect the molecule's behavior in reactions where orbital overlap is crucial, such as cycloadditions.
Table 2: Hypothetical Electronic Properties of Substituted Nicotinonitriles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| 6-methylnicotinonitrile | -6.5 | -1.2 | 3.5 |
| 2-iodo-6-methylnicotinonitrile | -6.8 | -1.8 | 4.2 |
| This compound | -7.1 | -2.3 | 4.8 |
Note: This data is hypothetical and illustrates the expected trends based on substituent effects.
Stereochemical and Electronic Effects of the Methyl Group on Reaction Outcomes
The methyl group at the C6 position is a crucial determinant of reactivity and regioselectivity. Electronically, it is an electron-donating group through hyperconjugation and induction. This effect partially counteracts the electron-withdrawing influence of the cyano and iodo substituents, making the pyridine nitrogen slightly more basic than it would be otherwise.
Stereochemically, the methyl group provides significant steric hindrance around the C6 position and the nitrogen atom. This steric bulk can direct incoming reagents to other, less hindered positions on the ring. For instance, in reactions involving nucleophilic attack at the pyridine ring, the presence of the methyl group at C6 would likely disfavor attack at the adjacent C5 position and the nitrogen atom.
The interplay between the electronic donation of the methyl group and the steric hindrance it provides is a key factor in controlling reaction outcomes. For example, in a hypothetical metal-catalyzed cross-coupling reaction, the relative rates of reaction at the C2 and C4 iodine atoms could be influenced by the steric environment created by the C6-methyl group.
Development of Predictive Models for Regio- and Chemoselectivity
Predicting the regioselectivity of reactions involving polysubstituted aromatic compounds like this compound is a significant challenge. Computational chemistry and machine learning are emerging as powerful tools for developing predictive models. rsc.org
Physics-Based Models: These models rely on quantum chemical calculations to determine properties that correlate with reactivity. For electrophilic or nucleophilic attack, one can calculate and compare the energies of possible intermediates or transition states. Fukui functions and dual descriptors, derived from conceptual DFT, can be used to identify the most nucleophilic and electrophilic sites within the molecule. For this compound, such calculations would likely indicate that the nitrogen atom is the most basic site, and the carbon atoms of the pyridine ring are susceptible to nucleophilic attack, with the relative reactivity of each position being modulated by the substituents.
Data-Driven Models: With the increasing availability of large reaction datasets, machine learning models are being developed to predict reaction outcomes. nih.govrsc.orgchemrxiv.orgresearchgate.net These models learn the complex relationships between molecular structure and reactivity from existing experimental data. A machine learning model trained on a dataset of reactions of substituted pyridines could potentially predict the most likely site of reaction for this compound under a given set of conditions. These models often use molecular fingerprints or graph-based representations of molecules as input features. nih.gov
The development of accurate predictive models for molecules like this compound requires a synergistic approach, combining the insights from physics-based computational methods with the pattern-recognition capabilities of machine learning.
Advanced Spectroscopic Characterization for Structural and Electronic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution and the solid state. emerypharma.com For 2,4-Diiodo-6-methylnicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and electronic environment. emerypharma.comwikipedia.org
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
The definitive assignment of the chemical structure of this compound is achieved through a systematic application of various NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals: a singlet for the methyl protons (H7) and a singlet for the lone aromatic proton (H5). The integration of these signals would confirm a 3:1 proton ratio. The ¹³C NMR spectrum would display all seven carbon signals, with the carbons directly bonded to iodine (C2 and C4) being significantly influenced by the halogen's electronic effects.
2D COSY (Correlation Spectroscopy): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, no cross-peaks would be expected in the COSY spectrum, as the methyl protons and the aromatic proton are separated by more than three bonds and thus not coupled, confirming their isolation from each other within the molecule.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu The HSQC spectrum for this molecule would show a cross-peak connecting the methyl proton signal (H7) to the methyl carbon signal (C7) and another cross-peak linking the aromatic proton signal (H5) to its corresponding carbon (C5). This provides unambiguous confirmation of the C-H connectivities.
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton by revealing longer-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.educolumbia.eduyoutube.com Key expected correlations for this compound would include:
The methyl protons (H7) showing correlations to the quaternary carbon C6 and the aromatic carbon C5.
The aromatic proton (H5) showing correlations to the nitrile carbon (C3), the iodine-substituted carbon (C4), and the methyl-substituted carbon (C6).
These combined 1D and 2D NMR data allow for the unequivocal assignment of every atom in the molecule, confirming the substitution pattern on the pyridine (B92270) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents hypothetical data based on known chemical shift ranges for similar structural motifs.
| Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| H5 | ¹H NMR | ~ 7.5 - 7.8 | s (singlet) | C3, C4, C6 |
| H7 (CH₃) | ¹H NMR | ~ 2.5 - 2.7 | s (singlet) | C5, C6 |
| C2 | ¹³C NMR | ~ 100 - 110 | ||
| C3 (CN) | ¹³C NMR | ~ 115 - 120 | ||
| C4 | ¹³C NMR | ~ 110 - 120 | ||
| C5 | ¹³C NMR | ~ 140 - 145 | ||
| C6 | ¹³C NMR | ~ 160 - 165 | ||
| C7 (CH₃) | ¹³C NMR | ~ 20 - 25 |
Solid-State NMR for Polymorphic Forms and Supramolecular Structures
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) offers insights into its structure in the crystalline form. This technique is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can detect subtle differences in the chemical shifts of carbon and nitrogen atoms that arise from variations in intermolecular interactions and crystal packing. polymersynergies.net This would allow for the characterization of different crystalline forms of this compound and an understanding of the supramolecular architecture, such as stacking interactions of the pyridine rings in the solid state.
Conformational Analysis and Dynamic NMR Studies
Dynamic NMR (DNMR) studies are used to investigate time-dependent processes such as conformational changes or rotations within a molecule. copernicus.orgnih.gov For a relatively rigid molecule like this compound, the primary dynamic process of interest would be the rotation of the C6-methyl group. While this rotation is typically very fast at room temperature, variable-temperature (VT) NMR experiments could be employed to study its rotational energy barrier. By lowering the temperature, it might be possible to slow the rotation enough to observe changes in the NMR spectrum, providing valuable thermodynamic data about the molecule's internal dynamics. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. libretexts.org It complements NMR data by providing an independent and precise confirmation of the molecular formula.
Accurate Mass Determination and Elemental Composition Verification
HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This high precision allows for the calculation of a unique elemental formula. For this compound (C₇H₃I₂N₂), the exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N). An HRMS instrument would measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other potential formulas with the same nominal mass. libretexts.orgnih.gov
Table 2: Accurate Mass Determination of this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Hypothetical Observed Mass (Da) | Mass Difference (ppm) |
|---|---|---|---|
| C₇H₃I₂N₂ | 368.8413 | 368.8409 | -1.1 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govwikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ or M⁺•) would be isolated and then subjected to collision-induced dissociation (CID). nationalmaglab.orguab.edu The fragmentation pattern offers a roadmap of the molecule's structure. Plausible fragmentation pathways would include:
Loss of an iodine radical (I•), a characteristic fragmentation for iodo-substituted aromatics.
Sequential loss of both iodine atoms.
Cleavage of the cyano group (•CN).
Loss of a methyl radical (•CH₃).
Elucidating these fragmentation pathways provides powerful confirmatory evidence for the arrangement of the substituent groups on the nicotinonitrile core. researchgate.net
Table 3: Predicted MS/MS Fragmentation for the Molecular Ion of this compound (m/z 368.8) This table presents hypothetical fragmentation data.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 368.8 | 241.9 | I• (126.9 Da) | Loss of one iodine atom |
| 368.8 | 353.8 | •CH₃ (15.0 Da) | Loss of the methyl group |
| 368.8 | 342.8 | •CN (26.0 Da) | Loss of the nitrile group |
| 241.9 | 115.0 | I• (126.9 Da) | Loss of the second iodine atom from the [M-I]⁺ fragment |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Mode Analysis of Functional Groups
An analysis of the vibrational spectra would typically identify the stretching and bending frequencies associated with the compound's key functional groups. The nitrile (C≡N) group, for instance, would be expected to exhibit a strong, sharp absorption band in the infrared spectrum, typically in the range of 2220-2260 cm⁻¹. The precise position of this band would be influenced by the electronic effects of the two iodine atoms and the methyl group on the pyridine ring.
The pyridine ring itself has a set of characteristic ring stretching and bending vibrations. In a substituted pyridine like this, one would expect to observe several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. The C-H vibrations of the methyl group would appear in the 2850-3000 cm⁻¹ region (stretching) and around 1375-1450 cm⁻¹ (bending). The carbon-iodine (C-I) stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ range, and are often weak in IR but potentially stronger in Raman spectra.
Table 1: Expected Characteristic Vibrational Modes for this compound (Note: This table is predictive and based on general spectroscopic principles, as specific experimental data for the compound is not available.)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |
| Methyl (CH₃) | Symmetric/Asymmetric Stretching | 2850 - 3000 |
| Methyl (CH₃) | Symmetric/Asymmetric Bending | 1375 - 1450 |
| Carbon-Iodine (C-I) | Stretching | 500 - 600 |
Probing Intermolecular Interactions and Hydrogen Bonding Networks
While this compound does not possess traditional hydrogen bond donors (like O-H or N-H), IR and Raman spectroscopy could still offer insights into weaker intermolecular interactions. Subtle shifts in the vibrational frequencies of the nitrile group or the pyridine ring in the solid state compared to a solution spectrum could indicate dipole-dipole interactions or other packing effects. The presence of iodine atoms also opens the possibility of halogen bonding (C-I···N), where the iodine atom acts as an electrophilic region and interacts with the nitrogen of the nitrile or pyridine ring of a neighboring molecule. Such interactions would cause perturbations in the vibrational modes of the involved functional groups.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD analysis would provide precise information on its molecular geometry and how the molecules pack together in the crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
A single-crystal XRD experiment would yield the absolute structure of the molecule, providing precise bond lengths, bond angles, and torsion angles. This would confirm the planar nature of the nicotinonitrile ring and the geometry of the methyl group and iodine substituents. The resulting crystallographic data would be summarized in a standard format, including the crystal system, space group, and unit cell dimensions.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is a template for expected data, as no published crystal structure has been found.)
| Parameter | Value |
| Chemical Formula | C₇H₄I₂N₂ |
| Formula Weight | 373.93 |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
Analysis of Crystal Packing and Supramolecular Assembly in the Solid State
The analysis of the crystal packing would reveal the nature of the intermolecular forces that govern the supramolecular assembly. In the case of this compound, particular attention would be paid to potential π-π stacking interactions between the aromatic pyridine rings and the possibility of halogen bonding. The iodine atoms, being large and polarizable, could engage in significant I···I or I···N interactions, which would play a crucial role in directing the crystal packing. The arrangement of molecules in the solid state has a profound impact on the material's physical properties.
Research Applications As a Chemical Building Block and in Functional Materials Science
Precursor in the Synthesis of Complex Heterocyclic Architectures
The di-iodo substitution on the pyridine (B92270) core is particularly amenable to modern synthetic methodologies, allowing for the elaboration of the scaffold into more complex, fused heterocyclic systems. The differential reactivity of the iodine atoms—typically the iodine at the 4-position is more reactive than the one at the 2-position in palladium-catalyzed cross-coupling reactions—can be exploited for the regioselective synthesis of intricate molecules.
The synthesis of fused pyridine systems is a significant area of medicinal chemistry due to the prevalence of these scaffolds in biologically active compounds. mdpi.comnih.gov Dihalopyridines are key starting materials for creating these fused rings.
Pyrazolopyridines : These structures, which consist of a fused pyrazole and pyridine ring, are of great interest for their wide-ranging biological activities. arkat-usa.org Synthetic strategies often involve the cyclocondensation of aminoazoles with α,β-unsaturated aldehydes and ketones. arkat-usa.org Alternatively, a common route involves using a substituted pyridine as the foundational ring. For a precursor like 2,4-diiodo-6-methylnicotinonitrile, a synthetic pathway could involve a Sonogashira coupling at one iodo-position with a suitably functionalized alkyne, followed by an intramolecular cyclization. Another approach is the reaction of a hydrazino-pyridine derivative with a 1,3-dicarbonyl compound. For instance, substitution of one iodo group with hydrazine, followed by reaction with a dicarbonyl compound, would lead to the formation of the pyrazole ring fused to the initial pyridine core. researchgate.net
Azaindenoisoquinolines : This class of compounds has been investigated as potential topoisomerase I inhibitors for cancer therapy. Their synthesis can be approached by constructing the additional rings onto a pre-existing pyridine core. The process often involves multiple steps, including cross-coupling reactions to introduce key side chains, followed by intramolecular cyclization reactions to form the fused system. While specific syntheses starting from this compound are not detailed in the literature, the general strategy for building azaindenoisoquinolines from substituted cyanomethylpyridines provides a blueprint for its potential use.
The two iodine atoms on this compound serve as versatile handles for introducing a wide array of substituents onto the pyridine ring through various metal-catalyzed cross-coupling reactions. This capability is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Commonly employed cross-coupling reactions for functionalizing dihalopyridines include:
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.
Heck Coupling : Reaction with alkenes.
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
Stille Coupling : Reaction with organostannanes.
The ability to perform these reactions sequentially by exploiting the different reactivities of the C4-I and C2-I bonds allows for the controlled and predictable synthesis of asymmetrically substituted pyridines. nih.gov For example, a Suzuki coupling could be performed selectively at the more reactive C4 position under specific ligand and catalyst conditions, leaving the C2 position available for a subsequent, different coupling reaction. nih.govorganic-chemistry.org
| Reaction Type | Reagent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted nicotinonitrile |
| Sonogashira | Terminal alkyne | Alkynyl-substituted nicotinonitrile |
| Buchwald-Hartwig | Amine | Amino-substituted nicotinonitrile |
Scaffold for Advanced Functional Materials Research
The nicotinonitrile scaffold is a core component in many functional materials due to its electronic properties, thermal stability, and ability to participate in intermolecular interactions. ekb.egekb.eg Derivatives of this compound are potential candidates for creating novel materials with tailored optical, electronic, or catalytic properties.
Nicotinonitrile derivatives are known to be effective fluorophores. bohrium.comresearchgate.net The pyridine ring acts as an electron-accepting core, and when combined with electron-donating groups, it can form powerful donor-acceptor (D-A) chromophores. These materials often exhibit interesting photophysical properties, such as large Stokes shifts and high fluorescence quantum yields. bohrium.comresearchgate.net
The synthesis of such dyes often involves the substitution of halogen atoms on the nicotinonitrile ring with various N-, C-, O-, or S-nucleophiles, which can act as electron-donating moieties. bohrium.com By starting with this compound, one could introduce two different donor groups through sequential substitution, allowing for fine-tuning of the absorption and emission properties of the resulting dye. The unique electronic landscape of these molecules makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.govmdpi.com
| Property | Description | Relevance to Optoelectronics |
| High Quantum Yield | Efficient conversion of absorbed photons into emitted light. | Brighter and more efficient fluorescent materials for displays and sensors. researchgate.net |
| Large Stokes Shift | Large separation between absorption and emission maxima. | Minimizes self-absorption and improves signal-to-noise ratio in fluorescence imaging. researchgate.net |
| Solvatochromism | Change in color (absorption/emission) with solvent polarity. | Enables use as environmental sensors and probes. bohrium.com |
Pyridine-based molecules are ubiquitous as ligands in coordination chemistry and catalysis. wikipedia.orgnih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, and other functional groups can modulate the electronic and steric properties of the resulting metal complex. Nicotinonitrile derivatives can act as ligands, utilizing the pyridine nitrogen for coordination.
Derivatives of this compound, where the iodo groups are replaced by other coordinating moieties (e.g., phosphines, other heterocycles), could form multidentate or pincer-type ligands. wikipedia.org These ligands can stabilize various transition metal centers, leading to catalysts for a range of reactions, including C-C coupling, hydrogenation, and polymerization. wikipedia.orgnih.gov For example, palladium complexes bearing substituted pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govmdpi.com The electronic properties of the ligand, influenced by substituents on the pyridine ring, can have a significant impact on the catalytic efficiency of the metal complex. nih.gov
The presence of two reactive iodo-substituents makes this compound a potential AB2-type or di-functional monomer for step-growth polymerization. Through polycondensation reactions, such as Yamamoto or Suzuki polycondensation, this monomer could be used to create novel conjugated polymers.
Pyridine-containing polymers are of interest for their potential applications in various fields, including as fluorescent materials, chemosensors, and catalysts. mdpi.com The polymerization of functional monomers containing pyridine units is a direct route to incorporating these properties into a macromolecular structure. cmu.edu For example, a di-iodo monomer can be copolymerized with a diboronic ester via Suzuki polycondensation to yield a fully conjugated polymer. The electronic properties, solubility, and morphology of the resulting polymer would be dictated by the structure of the co-monomers. Such polymers could exhibit interesting photophysical or electronic properties suitable for use in organic electronics or sensing applications. mdpi.commdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
